Germanium sulfide

Carrier mobility 2D semiconductors Field-effect transistors

Germanium monosulfide (GeS) addresses the critical need for high-energy-density anode materials beyond graphite's 372 mAh/g limit. Its layered orthorhombic structure enables superior Li/Na-ion storage and optoelectronic anisotropy. - Theoretical Li capacity: 1620 mAh/g (4.35× graphite) with Na+/K+ diffusion barriers <0.09 eV. - Giant piezoelectric coefficient: d11 = 75.43 pm/V (>100× MoS2). - Direct bandgap: 1.6-1.7 eV with intrinsic polarization sensitivity (D* ≈ 2.35×10^13 Jones). - Available in research quantities (mg to g) with stable ambient shipping.

Molecular Formula GeS2
Molecular Weight 136.8 g/mol
CAS No. 12737-58-5
Cat. No. B12654097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGermanium sulfide
CAS12737-58-5
Molecular FormulaGeS2
Molecular Weight136.8 g/mol
Structural Identifiers
SMILES[S-2].[S-2].[Ge+4]
InChIInChI=1S/Ge.2S/q+4;2*-2
InChIKeyOYZZHPSIYKHHAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Germanium Sulfide (GeS): A Layered Semiconductor for Optoelectronics and Energy Storage


Germanium sulfide (GeS), also known as germanium(II) sulfide or germanium monosulfide, is a binary layered IV–VI chalcogenide semiconductor with an orthorhombic Pnma crystal structure isostructural to black phosphorus [1]. It possesses a moderate direct or near-direct band gap in the visible to near-infrared range (approximately 1.6–1.7 eV experimentally, with theoretical monolayer values ranging from 1.23–2.36 eV depending on the functional employed) [2][3]. GeS is characterized by pronounced in-plane structural and optical anisotropy arising from its puckered lattice, high predicted carrier mobility, giant piezoelectric coefficients relative to conventional 2D materials, and a germanium-centered theoretical lithium storage capacity substantially exceeding that of graphite [4][5]. These properties position GeS as a candidate material for high-sensitivity photodetectors, photovoltaic absorber layers, lithium- and sodium-ion battery anodes, thermoelectric devices, and polarization-sensitive optoelectronics.

2D Semiconductor & Nanoelectronics
Fits high-mobility FET and transistor research utilizing puckered-layer anisotropy.
Polarization-Sensitive Optoelectronics
Supports photodetector and polarization-imaging studies with intrinsic linear dichroism.
Next-Generation Battery Anodes
Relevant for Li/Na/K-ion anode material screening with high theoretical storage capacity.

Why GeS Cannot Be Replaced by Its Closest Analogs


GeS occupies a distinct performance niche among layered chalcogenides that precludes straightforward substitution by its most chemically similar analogs. Although GeS₂ shares the Ge–S bond chemistry, it adopts a different crystal structure, exhibits different electrochemical lithiation behavior, and is not a direct structural analog [1]. SnS, the closest isostructural analog, has a significantly narrower band gap (~1.4 eV versus ~1.75 eV for GeS), limiting its utility in visible-light photodetection and photocatalysis where a larger driving force for charge separation is required [2]. MoS₂, a widely studied transition metal dichalcogenide, possesses electron mobility roughly one order of magnitude lower than GeS and lacks the giant piezoelectric response characteristic of the puckered IV–VI monochalcogenide family [3][4]. Graphite, the incumbent anode material for lithium-ion batteries, has a theoretical capacity (372 mAh/g) that is less than one-quarter of the germanium-derived theoretical capacity accessible through GeS (1620 mAh/g), making GeS uniquely attractive for high-energy-density storage [5]. These quantitative disparities mean that selecting a substitute based solely on chemical similarity or cost will compromise device-level performance in measurable, predictable ways.

GeS
GeS₂
Different crystal structure and lithiation behavior; not a direct structural or electrochemical analog.
GeS
SnS
Narrower band gap (~1.4 eV) limits driving force for visible-light charge separation compared to GeS.
GeS
MoS₂
Lower electron mobility and lacks giant piezoelectric response; isotropic in-plane optics differ.

GeS Differentiation Evidence: Quantitative Performance Comparisons


Electron Mobility vs. MoS₂ Monolayer

Hybrid density functional theory (HSE06) computations predict that the GeS monolayer possesses an electron mobility of 3,680 cm² V⁻¹ s⁻¹, which is explicitly reported as 'much higher than that of MoS₂ monolayer' [1]. For further context, the GeS monolayer electron mobility along the armchair direction has been independently calculated at 4.62 × 10⁴ cm² V⁻¹ s⁻¹, approximately 40 times larger than that of α-phosphorene monolayer [2]. In bulk GeS with zero-valent Cu intercalation, the free carrier mobility improves from 1,100 to 1,300 cm² V⁻¹ s⁻¹ as measured by time-resolved THz spectroscopy [3]. These computational and experimental findings consistently demonstrate that GeS outperforms the prototypical 2D semiconductor MoS₂ in charge transport.

Electron mobility
Head-to-head
3,680 cm² V⁻¹ s⁻¹ (HSE06 monolayer)
Reported to far exceed MoS₂ monolayer mobility
DFT-predicted; experimental Cu-intercalation data available
Carrier mobility 2D semiconductors Field-effect transistors Nanoelectronics

Lithium-Ion Storage Capacity vs. Graphite Anodes

Germanium-based materials including GeS are identified as ideal lithium-ion battery anodes due to germanium's high theoretical capacity of 1,620 mAh g⁻¹, which is 'especially impressive compared to graphite, a common commercial Li-ion battery anode material, which has a theoretical capacity of 372 mAh g⁻¹' [1]. Furthermore, first-principles calculations predict that GeS possesses a room-temperature Li⁺ diffusion coefficient 170 times greater than that of graphene, with extremely low diffusion barriers for alkali metal ions (0.236 eV for Li⁺, 0.09 eV for Na⁺, 0.05 eV for K⁺) compared to 0.33 eV for Li⁺ in graphene [1]. Experimental validation using ultrathin GeS₂ nanosheets (1.1 nm thickness) has demonstrated a high specific capacity of 1,335 mAh g⁻¹ at 0.15 A g⁻¹, extraordinary rate performance of 337 mAh g⁻¹ at 15 A g⁻¹, and stable cycling performance of 974 mAh g⁻¹ after 200 cycles at 0.5 A g⁻¹ in lithium-ion half-cells [2].

Li⁺ storage capacity
Head-to-head
GeS: 1,620 mAh g⁻¹ (theor.) Graphite: 372 mAh g⁻¹
Supports high-energy-density anode screening
Experimental GeS₂ nanosheets: 974 mAh g⁻¹ after 200 cycles
Lithium-ion batteries Anode materials Energy storage Theoretical capacity

Specific Detectivity vs. Commercial Photodiodes

Multi-layered GeS nanosheet (~28 nm thick) field-effect transistors exhibit a remarkably high photoresponsivity of Rλ ≈ 206 A W⁻¹ under 1.5 µW cm⁻² illumination at λ = 633 nm (Vg = 0 V, Vds = 10 V), which is 'excellent as compared with a GeS nanoribbon-based and the other family members of group IV–VI-based photodetectors in the layered-materials realm, such as GeSe and SnS₂' [1]. The gate-dependent photoresponsivity can be further enhanced to Rλ ≈ 655 A W⁻¹ at Vg = −80 V. The device achieves an external quantum efficiency of EQE ≈ 4.0 × 10⁴% and a specific detectivity of D* ≈ 2.35 × 10¹³ Jones, with the latter explicitly noted as 'comparable to those of the advanced commercial Si- and InGaAs-based photodiodes' [1]. For broader context, single-crystalline GeS nanoribbons achieve a responsivity of 139.9 A W⁻¹ and EQE of 32,730% under 530 nm illumination [2], while GeS nanosheet photodetectors on flexible substrates reach a responsivity of 113 A W⁻¹ [3].

Photodetector detectivity
Reported
GeS FET: D* ≈ 2.35×10¹³ Jones Commercial Si/InGaAs photodiodes (comparable)
Supports polarization-sensitive photodetector research
Multi-layered GeS FET; ambient operation, λ=633 nm
Photodetectors Responsivity Specific detectivity External quantum efficiency Optoelectronics

Band Gap Width vs. SnS Monolayer

First-principles calculations comparing GeS and SnS monolayers at equilibrium show that GeS possesses a band gap of 1.75 eV while SnS has a band gap of 1.4 eV, a difference of 0.35 eV (25% wider for GeS) [1]. This wider band gap provides GeS with a larger thermodynamic driving force for photocatalytic water splitting. A GeS/GeSe direct Z-scheme van der Waals heterojunction has been computationally demonstrated to achieve a solar-to-hydrogen (STH) energy conversion efficiency of 31.21%, which 'effectively improves the absorption and utilization rate of solar energy' [2]. The GeS monolayer itself, as part of the δ-IV–VI family (GeS, GeSe, SiS, SiSe), has been evaluated for photocatalytic water splitting with favorable overpotentials, particularly at basic pH [3]. Moreover, GeS and GeSe possess a large intrinsic dipole that introduces an internal electric field directing from the Ge surface to the S/Se surface, causing notable band bending that facilitates charge separation—a feature absent in higher-symmetry photocatalysts like TiO₂ [4].

Band gap width
Class-level
GeS monolayer: 1.75 eV SnS monolayer: 1.4 eV (25% wider for GeS)
Supports visible-light photocatalytic water splitting studies
DFT-calculated; heterojunction STH efficiency modeled at 31.21%
Band gap engineering Photocatalysis Water splitting Photovoltaics

Piezoelectric Coefficient vs. MoS₂ and Bulk Quartz

First-principles calculations based on the modern theory of polarization predict that monolayer GeS possesses a relaxed-ion piezoelectric coefficient d₁₁ = 75.43 pm/V (with d₁₂ = −50.42 pm/V), which is 'about one to two orders of magnitude larger than those of other 2D materials, such as MoS₂ and GaSe, and bulk quartz and AlN which are widely used in industry' [1]. For reference, monolayer MoS₂ has a clamped-ion piezoelectric coefficient e₁₁ of approximately 3.6 × 10⁻¹⁰ C/m, corresponding to d₁₁ values in the low single-digit pm/V range [1]. The piezoelectric response of group-IV monochalcogenide monolayers (GeS, GeSe, SnS, SnSe) has been independently confirmed to exceed those of phosphorene and MoS₂, with SnSe exhibiting the largest value of 0.93 C m⁻² [2]. Even with point defects, GeS retains piezoelectric strain coefficients that are 'still much higher than other 2D materials' [3]. This enhancement is attributed to the unique 'puckered' C₂ᵥ symmetry and weaker chemical bonds of monolayer group-IV monochalcogenides [1].

Piezoelectric coefficient
Class-level
d₁₁ = 75.43 pm/V (relaxed-ion monolayer)
~100× larger than MoS₂ and bulk quartz
DFT-predicted; defect tolerance reported
Piezoelectricity Nanogenerators Sensors Energy harvesting Electromechanical coupling

Polarization-Dependent Optical Absorption and Emission

Systematic polarization-resolved photoluminescence (PL), reflectance contrast (RC), and Raman scattering (RS) measurements on bulk GeS reveal that both the RC and PL spectra are linearly polarized along the armchair direction of the crystal [1]. At low temperature (T = 5 K), the optical band-gap absorption is governed by a single resonance related to the neutral exciton, while the corresponding emission is dominated by disorder/impurity- and/or phonon-assisted recombination processes [1]. The polarization orientations of the Aᵍ₂ and Aᵍ₄ Raman modes under specific excitation energies serve as reliable tools to distinguish between armchair and zigzag crystallographic directions in GeS [1]. This pronounced in-plane optical anisotropy—quantified through polarization-dependent PL intensity that follows a dichroic relation I(θ) = A cos²(θ − φ) [1]—is a direct consequence of the low-symmetry orthorhombic puckered structure and is a distinguishing feature relative to higher-symmetry layered semiconductors such as MoS₂ and WSe₂, which exhibit isotropic in-plane optical responses [2].

Optical anisotropy
Reported
Intrinsic linear dichroism; PL and RC polarized along armchair direction
Enables polarizer-free polarization-sensitive device design
Confirmed by polarization-resolved spectroscopy (5–300 K)
Optical anisotropy Polarization-sensitive detection Photoluminescence Reflectance contrast Raman spectroscopy

GeS Optimal Application Scenarios


High-Sensitivity Polarization-Sensitive Photodetectors

The demonstrated specific detectivity of D* ≈ 2.35 × 10¹³ Jones—comparable to commercial Si and InGaAs photodiodes—combined with the intrinsic linear polarization of GeS optical absorption along the armchair direction, makes GeS the material of choice for photodetectors that must simultaneously deliver high sensitivity and polarization-state discrimination without external optical elements [1]. This capability is directly relevant to defense imaging, remote sensing, and polarization-encoded free-space optical communication. For procurement decisions, GeS-based devices offer a single-material solution where competing approaches require hybrid detector-plus-polarizer assemblies that add cost, weight, and alignment complexity.

High-Energy-Density Battery Anodes Beyond Graphite

With a theoretical lithium storage capacity of 1,620 mAh g⁻¹ (4.35× graphite's 372 mAh g⁻¹) and a Li⁺ diffusion coefficient 170× greater than graphene, GeS is uniquely positioned as a drop-in anode material upgrade for lithium-ion cells where energy density is the primary design constraint [2][3]. The ultralow diffusion barriers for Na⁺ (0.09 eV) and K⁺ (0.05 eV) further extend this advantage to sodium-ion and potassium-ion battery chemistries, which are increasingly prioritized for grid-scale storage where germanium's higher material cost can be offset by cycle-life and energy-density gains. Experimental validation of 974 mAh g⁻¹ retention after 200 cycles in GeS₂ nanosheet anodes confirms the practical viability of this approach [3].

Nanoscale Piezoelectric Energy Harvesters and Sensors

The giant piezoelectric coefficient d₁₁ = 75.43 pm/V—approximately two orders of magnitude larger than MoS₂ and commercial bulk piezoelectrics (quartz, AlN)—positions monolayer and few-layer GeS as a leading candidate for flexible, nanoscale mechanical energy harvesters and self-powered strain sensors [4]. This advantage is rooted in the puckered C₂ᵥ crystal symmetry unique to group-IV monochalcogenides. For industrial procurement, GeS enables piezoelectric device miniaturization to dimensions unattainable with conventional bulk piezoelectrics, opening applications in wearable electronics, implantable medical sensors, and structural health monitoring where both mechanical flexibility and high electromechanical coupling are non-negotiable requirements.

Visible-Light Photocatalytic Water Splitting

The 1.75 eV band gap of monolayer GeS—wider than SnS (1.4 eV) by 25%—coupled with the large intrinsic dipole that generates an internal electric field from the Ge surface to the S surface, provides a built-in charge separation mechanism that suppresses electron–hole recombination without requiring external heterojunction engineering [5][6]. The computationally predicted solar-to-hydrogen efficiency of 31.21% for GeS/GeSe Z-scheme heterojunctions demonstrates the practical upper bound of this approach [7]. For research procurement, GeS offers a simplified photocatalyst platform where the intrinsic dipole substitutes for the co-catalyst nanoparticle loading steps required by TiO₂ and other conventional photocatalysts, reducing both synthesis complexity and precious metal usage.

Application
Selection Property
Validation Focus
Polarization-sensitive photodetectors
Polarization-dependent responsivity
Detectivity and responsivity benchmarking vs. isotropic detectors
High-energy-density battery anodes
High theoretical specific capacity
Rate capability and cycling stability in half-cells
Nanoscale piezoelectric energy harvesters
Large piezoelectric strain coefficient
Electromechanical coupling at monolayer/few-layer limit
Visible-light photocatalytic water splitting
Wide band gap with intrinsic dipole
Solar-to-hydrogen efficiency under visible light
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